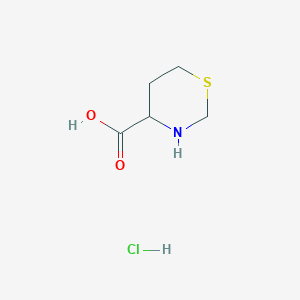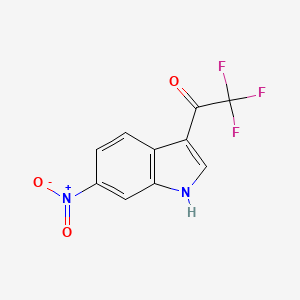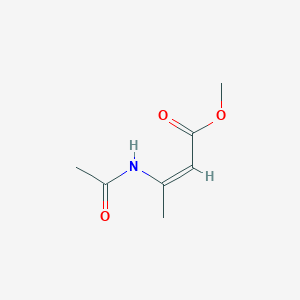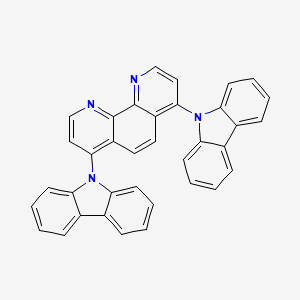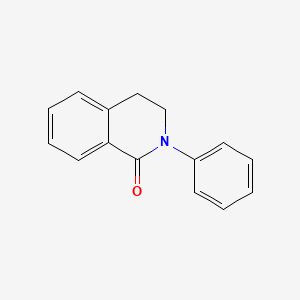
2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one
Übersicht
Beschreibung
2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, also known as PD-1, is a chemical compound that belongs to the class of isoquinolones. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PD-1 is a potent inhibitor of protein-protein interactions, and its unique structure has made it an attractive target for drug discovery.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research on the synthesis of 3-arylisoquinolin-1(2H)-ones, which include compounds related to 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, has shown potential antitumor activity. Studies have led to the development of 3-phenyl-N-benzyl-3,4-dihydroquinolin-2(1H)-one, demonstrating potent in vitro antitumor activity against different human tumor cell lines (Cheon et al., 1999).
Antidepressant and Anticonvulsant Agents
A series of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized as potential antidepressant and anticonvulsant agents. Compounds from this series exhibited strong antidepressant activity and displayed dose-dependent effects, suggesting their use in treating depression, particularly in patients with epilepsy (Fu et al., 2018).
Herbicidal Activity
2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized with potential herbicidal activity. The synthesis process involved several steps, including acylation, cyclization, and substitution reactions. These compounds were confirmed through various analytical techniques, indicating their potential as novel compounds with herbicidal properties (Deng-che, 2013).
Preparation for Pharmaceutical Applications
Research has been conducted on the preparation of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones for pharmaceutical applications. A general method involving cross-coupling/cyclization/N-deprotection/N-alkylation sequence was developed, showcasing the versatility of these compounds in pharmaceutical synthesis (Freeman et al., 2023).
Antiparasitic Activity
1-[(2-Acylamino)phenyl]-3,4-dihydroisoquinolines, related to 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, have been synthesized and evaluated for their antiparasitic activity. Some of these compounds showed low toxicity and high effectiveness against trichinosis, suggesting their potential use in antiparasitic therapies (Mikhailitsyn et al., 1997).
Urinary Antispasmodic Drug Development
The compound has been used in the development of solifenacin, a urinary antispasmodic drug. A catalytic imine asymmetric hydrogenation process was developed for this purpose, showcasing the compound's utility in the synthesis of medically significant drugs (Ruzic et al., 2012).
Enzyme Inhibition for Neurodegenerative Disorders
(S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against enzymes like monoamine oxidase (MAO) and cholinesterase, which are relevant in the treatment of depression and neurodegenerative disorders (Jin et al., 2023).
Electrochemical Synthesis
A diethyl phosphite mediated electrochemical oxidation strategy was developed for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from tetrahydroisoquinolines. This environmentally friendly method highlights the compound's relevance in green chemistry applications (Xie et al., 2019).
Eigenschaften
IUPAC Name |
2-phenyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-14-9-5-4-6-12(14)10-11-16(15)13-7-2-1-3-8-13/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUKHFQYUSVVBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B3149634.png)
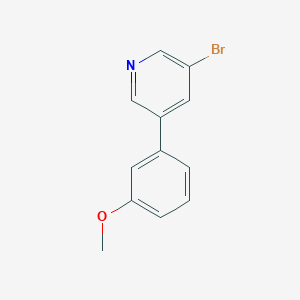
![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3149655.png)
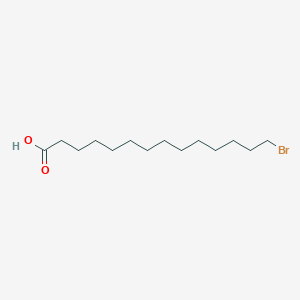
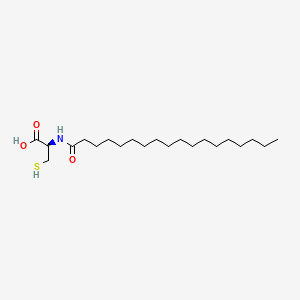
![2,8-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3149674.png)
